molecular formula C10H17NOS B3076003 N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine CAS No. 1038280-67-9

N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Cat. No. B3076003
CAS RN: 1038280-67-9
M. Wt: 199.32 g/mol
InChI Key: ZEGGMKQRGHHDEF-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine, also known as 3-MPA, is an organic compound belonging to the class of amines. It is a colorless liquid at room temperature, and is soluble in water, alcohol, and ether. It is primarily used in scientific research as a reagent for synthesis of other compounds, and has a wide range of applications in the biochemical and physiological fields.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Amines, including compounds like "N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine," often play a crucial role in medicinal chemistry and pharmacology. They serve as building blocks for the synthesis of various pharmaceuticals due to their ability to interact with biological targets. For instance, the study on the urinary excretion of amines in normal children and their potential implications in neurological conditions sheds light on how such compounds can be pivotal in understanding and treating diseases (Perry et al., 1962).

Environmental Sciences

In environmental sciences, the degradation of nitrogen-containing compounds, including amines, is a significant area of study due to their presence in industrial waste and potential environmental impact. Advanced oxidation processes have been investigated for their efficacy in mineralizing such compounds, highlighting the importance of understanding the chemical behavior of amines in environmental contexts (Bhat & Gogate, 2021).

Materials Science

Amines are also integral to materials science, particularly in the synthesis and functionalization of polymers and coatings. For example, amine-functionalized metal–organic frameworks have been studied for their potential applications in gas storage, separation, and catalysis due to their affinity for CO2 and other small molecules (Lin, Kong, & Chen, 2016). Similarly, water-soluble polymers for medical applications often incorporate amines to improve biocompatibility and functional performance (Kálal et al., 1978).

properties

IUPAC Name

3-methoxy-N-(1-thiophen-2-ylethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS/c1-9(10-5-3-8-13-10)11-6-4-7-12-2/h3,5,8-9,11H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGGMKQRGHHDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-N-(1-thien-2-ylethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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